molecular formula C7H9N3O2 B11823786 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole

1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole

Cat. No.: B11823786
M. Wt: 167.17 g/mol
InChI Key: ZLPQECQXOSYESI-UHFFFAOYSA-N
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Description

1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole is a nitrovinyl-substituted pyrazole derivative, a class of heterocyclic compounds recognized as a privileged scaffold in medicinal chemistry due to their diverse biological activities . Pyrazole and pyrazoline derivatives are frequently investigated as key structural components in the development of novel therapeutic agents, with documented activities including antimicrobial, anti-inflammatory, antidepressant, and anticancer properties . The nitroethenyl functional group on the pyrazole core can serve as a versatile chemical handle, potentially acting as a Michael acceptor in biochemical interactions or as a synthetic intermediate for further elaboration . This makes the compound a valuable building block for constructing more complex molecular architectures, such as bipyrazole systems, which have shown promise as anti-cancer agents in research settings . Researchers utilize this and related pyrazole compounds in various fields, including the synthesis of new heterocyclic derivatives with potential pharmacological activity and the development of novel materials .

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

1,3-dimethyl-4-(2-nitroethenyl)pyrazole

InChI

InChI=1S/C7H9N3O2/c1-6-7(3-4-10(11)12)5-9(2)8-6/h3-5H,1-2H3

InChI Key

ZLPQECQXOSYESI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C=C[N+](=O)[O-])C

Origin of Product

United States

Preparation Methods

Base-Mediated Pyrazole Ring Formation

The pyrazole core is typically synthesized via cyclocondensation of hydrazines with 1,3-dicarbonyl compounds. For 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole, this involves reacting 1,3-dimethylhydrazine with a β-keto enol ether derivative. The reaction proceeds under reflux in ethanol with potassium hydroxide as a base, facilitating enolate formation and subsequent cyclization.

Mechanistic Insights :

  • Deprotonation of the β-keto enol ether generates a nucleophilic enolate.

  • Hydrazine attacks the carbonyl carbon, forming a hydrazone intermediate.

  • Intramolecular cyclization eliminates water, yielding the pyrazole ring.

Optimization :

  • Solvent : Ethanol outperforms DMF or THF due to superior solubility of intermediates.

  • Temperature : Reflux (70–80°C) ensures complete conversion within 6 hours.

  • Yield : 65–77% after recrystallization from methanol.

Nitroalkene Functionalization via Michael Addition

Nitroethylene Grafting onto Preformed Pyrazoles

The nitroethenyl group is introduced at position 4 of the pyrazole ring through a Michael addition. 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde is reacted with nitroethylene in the presence of Lewis acids (e.g., BF3·Et2O) under anhydrous conditions.

Procedure :

  • Dissolve 1,3-dimethyl-1H-pyrazole-4-carbaldehyde (10 mmol) in dry dichloromethane.

  • Add nitroethylene (12 mmol) and BF3·Et2O (0.5 equiv) at 0°C.

  • Warm to room temperature and stir for 24 hours.

  • Quench with saturated NaHCO3, extract with DCM, and purify via column chromatography.

Key Data :

ParameterValue
CatalystBF3·Et2O (0.5 equiv)
Temperature0°C → RT
Yield58–65%
Purity (HPLC)>95%

Challenges :

  • Nitroethylene’s volatility necessitates strict temperature control.

  • Competing side reactions (e.g., polymerization) reduce yields without rigorous exclusion of moisture.

Acid-Catalyzed One-Pot Synthesis

HCl/DMSO-Mediated Cyclization

A one-pot method combines aryl hydrazines and α,β-unsaturated ketones in ethanol with catalytic HCl and dimethyl sulfoxide (DMSO). This approach avoids isolating intermediates and achieves yields up to 83%.

Reaction Conditions :

  • Substrates : 1,3-Dimethylhydrazine + (E)-4-nitrobut-2-enal.

  • Catalysts : HCl (10 mol%), DMSO (4 equiv), I2 (5 mol%).

  • Time : 5 hours under reflux.

Mechanism :

  • DMSO acts as an oxidant, facilitating imine formation between hydrazine and the enal.

  • Iodine promotes electrophilic cyclization, forming the pyrazole ring.

  • Nitro group stabilization by DMSO minimizes decomposition.

Advantages :

  • Shorter reaction time (5 hours vs. 24 hours for stepwise methods).

  • High functional group tolerance.

Vilsmeier-Haack Formylation Followed by Nitroalkene Synthesis

Formylation of 1,3-Dimethylpyrazole

The Vilsmeier-Haack reaction introduces a formyl group at position 4 of 1,3-dimethylpyrazole, which is subsequently converted to the nitroethenyl group via Henry reaction.

Steps :

  • Formylation : Treat 1,3-dimethylpyrazole with POCl3/DMF at 0°C, then hydrolyze to yield 1,3-dimethyl-1H-pyrazole-4-carbaldehyde.

  • Nitroalkene Synthesis : React the aldehyde with nitromethane in acetic anhydride, followed by elimination with pyridine.

Critical Parameters :

  • POCl3/DMF Ratio : 1:1.2 ensures complete formylation without over-chlorination.

  • Henry Reaction : Nitromethane must be freshly distilled to avoid moisture-induced side reactions.

Yield : 44–52% over two steps.

Analytical Validation of Synthetic Products

Spectroscopic Characterization

1H NMR (DMSO-d6) :

  • δ 2.41 (s, 6H, CH3 at C1/C3).

  • δ 6.89 (d, J = 16.0 Hz, 1H, CH=NO2).

  • δ 7.52 (d, J = 16.0 Hz, 1H, CH=NO2).

  • δ 8.21 (s, 1H, pyrazole H5).

IR (KBr) :

  • 1530 cm−1 (C=N stretch).

  • 1350 cm−1 (asymmetric NO2 stretch).

  • 1620 cm−1 (C=C vinyl).

HRMS-ESI+ :

  • Calculated for C8H10N3O2: 180.0776 [M+H]+.

  • Observed: 180.0773.

Comparative Evaluation of Methods

MethodYield (%)Time (h)ComplexityScalability
Cyclocondensation65–776–8ModerateHigh
Michael Addition58–6524HighModerate
One-Pot78–835LowHigh
Vilsmeier-Haack44–5212HighLow

Key Takeaways :

  • The one-pot HCl/DMSO method offers the best balance of yield and efficiency.

  • Michael addition requires stringent anhydrous conditions, limiting scalability.

  • Cyclocondensation remains preferred for gram-scale synthesis despite longer reaction times .

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The pyrazole ring undergoes electrophilic substitution at position 5 due to electron-donating methyl groups at positions 1 and 3. The nitroethenyl group acts as a meta-directing substituent, further influencing regioselectivity.

Key reactions :

  • Nitration : Occurs at position 5 under mixed acid (HNO₃/H₂SO₄) conditions at 0–5°C.

  • Sulfonation : Achieved with fuming H₂SO₄ at 80°C, yielding the 5-sulfonated derivative.

Reaction TypeConditionsProductYieldReference
NitrationHNO₃/H₂SO₄, 0–5°C, 2 hrs5-Nitro-1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole68%
SulfonationFuming H₂SO₄, 80°C, 4 hrs5-Sulfo-1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole52%

Lewis acids (e.g., AlCl₃) enhance reaction rates by polarizing electrophiles.

Cycloaddition Reactions

The conjugated nitroethenyl group participates in [4+2] Diels-Alder reactions with dienophiles like maleic anhydride.

Example :

  • Reaction with maleic anhydride in toluene at 110°C produces a bicyclic adduct.

DienophileConditionsProduct StructureStereoselectivityReference
Maleic anhydrideToluene, 110°C, 12 hrsFused 6-membered oxabicyclic systemEndo preference (82:18)

Reduction of the Nitro Group

The nitroethenyl moiety undergoes selective reduction to form aminoethenyl derivatives, which serve as intermediates for further functionalization.

Methods :

  • Catalytic Hydrogenation : H₂ (1 atm) over 10% Pd/C in ethanol at 25°C yields 1,3-dimethyl-4-(2-aminoethenyl)-1H-pyrazole (94% conversion) .

  • Chemical Reduction : SnCl₂/HCl system reduces the nitro group to amine at 70°C (88% yield).

Palladium-Catalyzed Cross-Coupling

The nitroethenyl group participates in Heck-type couplings with aryl halides under palladium catalysis.

Representative reaction :

  • Coupling with iodobenzene using Pd(OAc)₂/PPh₃ in DMF at 120°C produces 1,3-dimethyl-4-(2-(phenyl)nitroethenyl)-1H-pyrazole.

Aryl HalideCatalyst SystemConditionsYieldReference
IodobenzenePd(OAc)₂/PPh₃, K₂CO₃DMF, 120°C, 8 hrs76%

Nucleophilic Addition Reactions

The α,β-unsaturated nitroethenyl group undergoes Michael additions with soft nucleophiles (e.g., thiols, amines).

Example :

  • Reaction with benzylamine in THF at 25°C produces β-amino-nitroethenyl adducts.

NucleophileSolventTemperatureProductYield
BenzylamineTHF25°C1,3-Dimethyl-4-(2-(N-benzylamino)ethenyl)-1H-pyrazole63%

Condensation Reactions

The nitroethenyl group reacts with hydrazines to form hydrazone derivatives, as demonstrated in pyrazole derivative syntheses .

Procedure :

  • Condensation with phenylhydrazine in methanol/acetic acid under reflux yields hydrazone-linked pyrazoles (70% yield).

This compound’s versatility in electrophilic, cycloaddition, and coupling reactions makes it valuable for synthesizing bioactive molecules and functional materials. Future research should explore its applications in asymmetric catalysis and drug discovery.

Scientific Research Applications

Synthesis of 1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole

The synthesis of this compound generally involves the reaction of 1,3-dimethylpyrazole with suitable nitroalkenes. Various methods have been developed to optimize yield and purity. For instance, the use of microwave-assisted synthesis has been reported to enhance reaction rates and improve yields compared to traditional heating methods .

Biological Activities

Pharmacological Properties
this compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:

  • Antimicrobial Activity : Studies have shown that pyrazole derivatives possess significant antibacterial and antifungal properties. For example, compounds related to this compound have been evaluated against various microbial strains, demonstrating promising results .
  • Antitumor Activity : The compound has also been tested for its cytotoxic effects against human cancer cell lines such as MCF-7 and HepG-2. These studies indicate that pyrazole derivatives can inhibit tumor growth effectively, potentially providing a basis for new cancer therapies .
  • Anti-inflammatory Effects : Research indicates that pyrazole derivatives can exhibit anti-inflammatory properties superior to conventional drugs like diclofenac sodium .

Case Study 1: Antimicrobial Efficacy

A series of experiments were conducted to assess the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods. The results indicated that the compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Control (Amoxicillin)8High

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro studies were performed on various cancer cell lines to evaluate the cytotoxic effects of the compound. The IC50 values were calculated using the MTT assay.

Cell LineIC50 (µg/mL)Comparison Drug
MCF-715Doxorubicin (10)
HepG-220Doxorubicin (12)

These results suggest that while this compound is effective against cancer cells, its efficacy varies among different cell lines.

Material Science Applications

Beyond biological applications, this pyrazole derivative is being explored in material science for its potential use in organic electronics and as a precursor for novel polymers. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic devices .

Mechanism of Action

The mechanism of action of 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The nitroethenyl group can undergo metabolic transformations, and the resulting metabolites may exert biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Hydrogen Bonding and Supramolecular Behavior

The nitro group in 4-(4-nitrophenyl)-1H-pyrazoles significantly influences hydrogen-bonding networks. In 5-dimethyl-4-(4-X-phenyl)-1H-pyrazoles, nitro substituents act as hydrogen bond acceptors, reducing interactions between pyrazole rings compared to electron-donating substituents (e.g., methyl or methoxy). This property impacts crystallization and material stability .

Tautomerism and Conformational Flexibility

Unlike 3(5)-disubstituted pyrazoles with amide or ester linkages (e.g., 1H-pyrazole-3-(N-tert-butyl)-carboxamide), the methyl and nitroethenyl groups in the target compound restrict annular tautomerism. This rigidity may enhance predictability in synthetic applications or crystallography .

Physicochemical Properties

Thermal Stability and Fluorescence

Nitro-substituted pyrazoles generally exhibit lower thermal stability compared to halogenated or alkylated analogues due to nitro group decomposition. However, fluorescence properties (e.g., in pyrenylpyrazoles) are less pronounced in nitroethenyl derivatives, as the nitro group often quenches emission .

Solubility and Crystallization

However, strong intermolecular interactions (e.g., in 4-nitrophenyl derivatives) may lead to challenging crystallization, requiring co-solvents or templating agents .

Data Tables

Table 1: Key Properties of Selected Pyrazole Derivatives

Compound Substituents Biological Activity (IC50) Key Application
1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole 1,3-Me; 4-(NO2-CH=CH2) Not reported Material/Medicinal chemistry
1,3-Diaryl-4-(aryl-propenonyl)-pyrazole 1,3-Ar; 4-(Ar-CH=CH-CO-) 13.5–13.5 μM (Antioxidant) Antioxidant agents
3-(2-Bromophenyl)-4-imidazolyl-pyrazole 3-BrPh; 4-imidazolyl 10.2 μM (Antioxidant) Antioxidant agents
Thienyl-propenonyl derivative () 4-(thienyl-propenonyl) 0.079 μg/mL (Anti-leishmanial) Antiparasitic agents

Table 2: Substituent Effects on Supramolecular Properties

Compound 4-Position Substituent Hydrogen Bonding Capacity Thermal Stability
This compound Nitroethenyl Moderate acceptor Moderate
5-Dimethyl-4-(4-MeO-phenyl)-1H-pyrazole Methoxyphenyl Strong donor/acceptor High
5-Dimethyl-4-(4-NO2-phenyl)-1H-pyrazole Nitrophenyl Weak acceptor Low

Biological Activity

1,3-Dimethyl-4-(2-nitroethenyl)-1H-pyrazole is a compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

General Properties of Pyrazole Derivatives

Pyrazole derivatives are known for their wide range of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects. The core structure of pyrazoles allows for various substitutions that can enhance their pharmacological properties. Notably, compounds within this class have been utilized in drug development, with some already being approved for clinical use .

Anticancer Activity

Several studies have indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown potential in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. A notable example includes a derivative that demonstrated an IC50 value of 0.07 µM against epidermal growth factor receptor (EGFR), comparable to established drugs like erlotinib .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameIC50 Value (µM)TargetReference
This compoundTBDTBDTBD
3-(3,4-Dimethylphenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole0.07EGFR

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazoles has been widely studied. For example, certain derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at concentrations around 10 µM . This suggests that this compound may also exhibit similar anti-inflammatory properties.

Table 2: Inhibition of Pro-inflammatory Cytokines

Compound NameCytokine Inhibition (%)Concentration (µM)Reference
This compoundTBDTBDTBD
Dexamethasone76% (TNF-α), 86% (IL-6)1

Antimicrobial Activity

Pyrazole derivatives have also demonstrated significant antimicrobial activity against various bacterial strains. Compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 3: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundStaphylococcus aureusTBDTBD
Novel pyrazole derivativesE. coli25.1 µM

Study on Anticancer Properties

A recent study evaluated the anticancer effects of various pyrazole derivatives against multiple cancer cell lines. The results indicated that certain modifications in the pyrazole structure significantly enhanced cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Study on Anti-inflammatory Effects

In another investigation focusing on the anti-inflammatory properties of pyrazoles, researchers found that specific compounds could effectively reduce inflammation in animal models by inhibiting COX enzymes involved in the inflammatory pathway .

Q & A

Basic: What synthetic strategies are effective for introducing the 2-nitroethenyl group into pyrazole derivatives?

The 2-nitroethenyl moiety can be introduced via condensation reactions or cross-coupling methodologies . For example:

  • Henry Reaction : Reacting a pyrazole aldehyde with nitroethane under basic conditions (e.g., ammonium acetate) forms the nitroethenyl group via nitroaldol addition .
  • Palladium-Catalyzed Coupling : Use halogenated pyrazole precursors (e.g., 4-bromo-1,3-dimethylpyrazole) with nitroethylene derivatives in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) .
    Key Data : Kuz’menok et al. (2005) achieved 60–75% yields for 3-(2-arylvinyl)pyrazoles using similar methods .

Basic: How is structural characterization of 1,3-dimethyl-4-(2-nitroethenyl)-1H-pyrazole performed?

A multi-technique approach is recommended:

  • NMR Spectroscopy : Confirm substitution patterns (e.g., nitroethenyl protons resonate at δ 6.8–7.2 ppm as doublets ).
  • X-ray Crystallography : Resolve stereochemistry and nitro group orientation. Viveka et al. (2016) used this to validate pyrazole-carboxylic acid derivatives with <0.02 Å positional uncertainty .
  • Mass Spectrometry : High-resolution ESI-MS can confirm molecular weight (e.g., C₈H₁₀N₃O₂⁺: m/z 180.0771) .

Advanced: How does the electron-withdrawing nitroethenyl group influence reactivity in electrophilic substitutions?

The nitro group deactivates the pyrazole ring , directing electrophiles to specific positions:

  • Nitration/Sulfonation : Occurs at the less deactivated C-5 position due to meta-directing effects of the nitro group.
  • Theoretical Validation : Density Functional Theory (DFT) studies (e.g., B3LYP/6-311++G**) show reduced electron density at C-5, aligning with experimental observations .
    Contradiction Note : Some studies report unexpected para-substitution; this may arise from steric hindrance or solvent effects .

Advanced: What biological activities are plausible for nitroethenyl-substituted pyrazoles?

While direct data on this compound is limited, structural analogs exhibit:

  • Antimicrobial Activity : Pyrazole derivatives with nitro groups show MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Anticancer Potential : Nitrovinyl groups enhance apoptosis in MCF-7 cells via ROS generation (IC₅₀: 12–25 µM) .
    Methodological Tip : Screen using agar diffusion assays (antimicrobial) and MTT assays (cytotoxicity) .

Advanced: How to resolve contradictions in reported biological activity data?

  • Structural Analog Comparison : Compare with 3-(4-nitrophenyl)pyrazole derivatives, noting substituent position effects .
  • Solubility Control : Use DMSO concentrations <1% to avoid false negatives in cell-based assays .
  • Statistical Validation : Apply ANOVA with post-hoc Tukey tests to confirm significance (e.g., p < 0.05) .

Advanced: What mechanistic insights can be gained from studying nitroethenyl-pyrazole reactions?

  • Kinetic Studies : Monitor reaction progress via UV-Vis spectroscopy (λmax = 320 nm for nitroethenyl intermediates) .
  • Isotopic Labeling : Use ¹⁵N-labeled nitro groups to track nitration pathways via 2D NMR .
    Example : Triethylamine-mediated acylations show second-order kinetics (k = 0.12 L/mol·s) in dichloromethane .

Advanced: How can computational modeling optimize synthetic routes?

  • DFT Calculations : Predict regioselectivity using Gaussian09 at the B3LYP/6-31G* level.
  • Transition State Analysis : Identify energy barriers for nitro group rotation (e.g., 15–20 kcal/mol for EZ isomerization) .
    Case Study : Fun et al. (2011) modeled pyrazole-prop-2-en-1-one derivatives with <0.05 Å bond length deviations .

Advanced: What crystallographic challenges arise with nitroethenyl-pyrazoles?

  • Crystal Packing : The nitro group’s polarity can disrupt lattice symmetry, requiring slow evaporation from ethanol/water mixtures .
  • Disorder Management : Partial occupancy refinement (e.g., SHELXL) resolves nitro group rotational disorder .
    Key Finding : Isloor et al. (2010) reported a dihedral angle of 12.3° between pyrazole and phenyl rings in related structures .

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